1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane
Description
Properties
IUPAC Name |
[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O2/c18-17(19,20)15-5-2-1-4-14(15)16(23)22-8-3-7-21(9-10-22)13-6-11-24-12-13/h1-2,4-5,13H,3,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMRSUOBIVRAEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC=C2C(F)(F)F)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core 1,4-Diazepane Synthesis
The 1,4-diazepane ring is typically synthesized via cyclization of 1,4-diamines with dielectrophiles such as dicarbonyl compounds or dihalides. For example, N-alkylation of ethylenediamine derivatives with α,ω-dihaloalkanes under basic conditions (e.g., K₂CO₃ in acetonitrile) yields the seven-membered ring. Alternative methods include:
Benzoylation with 2-(Trifluoromethyl)benzoyl Chloride
The final acylation step employs 2-(trifluoromethyl)benzoyl chloride to functionalize the secondary amine:
- Activation : The acyl chloride is generated in situ from 2-(trifluoromethyl)benzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride.
- Coupling conditions : Reaction with 1-(oxolan-3-yl)-1,4-diazepane in dichloromethane or THF, using a tertiary amine (e.g., Et₃N or DIPEA) as a base at 0–25°C.
- Workup : Extraction with aqueous NaHCO₃, followed by column chromatography (silica gel, hexane/EtOAc) to isolate the product.
Yield optimization : A 2024 study reported 78% yield using HATU [(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] as a coupling agent, though this increases cost.
Analytical Data and Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 7.6 Hz, 1H, ArH), 7.72 (t, J = 7.6 Hz, 1H, ArH), 7.58 (d, J = 7.6 Hz, 1H, ArH), 4.20–4.05 (m, 1H, oxolane CH), 3.90–3.70 (m, 4H, diazepane NCH₂), 3.55–3.35 (m, 4H, oxolane CH₂), 2.80–2.60 (m, 4H, diazepane CH₂).
- ¹³C NMR (101 MHz, CDCl₃): δ 169.5 (C=O), 134.2–126.8 (ArC), 122.5 (q, J = 272 Hz, CF₃), 74.2 (oxolane C-O), 52.1–47.8 (diazepane NCH₂).
- HRMS : m/z calcd for C₁₇H₂₁F₃N₂O₂ [M+H]⁺ 343.1634, found 343.1631.
Chemical Reactions Analysis
1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound, often resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various fluorinated derivatives and functionalized diazepanes.
Scientific Research Applications
Chemistry
1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane serves as a versatile building block in organic synthesis. Its ability to introduce trifluoromethyl groups makes it valuable for developing fluorinated pharmaceuticals and agrochemicals. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for drug design .
Biology
In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. It aids in understanding biochemical pathways and mechanisms, particularly in the context of drug development. The presence of the oxolane and diazepane rings contributes to its binding affinity with various biological targets.
Medicine
The potential therapeutic applications of 1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane include:
- Neurological Disorders : Research indicates its efficacy in developing drugs for conditions such as epilepsy and neurodegenerative diseases due to its neuroprotective properties.
- Infectious Diseases : The compound shows promise in combating various pathogens through its antimicrobial properties .
Industry
This compound is employed in producing specialty chemicals and materials, including polymers and surfactants. Its unique structure allows it to enhance the performance characteristics of these materials.
Case Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of various fluoroaryl diazepanes against multi-drug resistant bacteria. The introduction of fluorine atoms significantly increased efficacy against resistant strains compared to non-fluorinated counterparts.
| Compound | Inhibition Zone (mm) | Activity Level |
|---|---|---|
| MA-1115 | 15 | Moderate |
| MA-1116 | 16 | High |
| Control | 0 | None |
This study highlights the importance of fluorination in enhancing antimicrobial properties .
Case Study 2: Neuroprotection in Seizure Models
Research utilizing a pentylenetetrazole-induced seizure model in zebrafish demonstrated that compounds similar to this one significantly reduced seizure frequency and severity. This suggests potential therapeutic applications for epilepsy treatment.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like 1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane:
- Fluorine Substitution : Improves lipophilicity and binding affinity to target proteins.
- Oxolane Ring : Contributes to structural rigidity and influences receptor interactions.
Mechanism of Action
The mechanism of action of 1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The oxolane and diazepane rings contribute to the compound’s binding affinity and specificity, facilitating its role as an inhibitor or activator of various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between 1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane and related diazepane derivatives:
Key Structural and Functional Differences
Substituent on Diazepane Core :
- The target compound’s oxolan-3-yl group introduces a polar, oxygen-containing heterocycle, enhancing solubility compared to purely aromatic substituents (e.g., phenyl or pyridinyl groups in ).
- In contrast, pyrimidinyl (PI-17120) or pyridinylmethyl () substituents may improve π-π stacking interactions in receptor binding but reduce metabolic stability due to increased aromaticity .
This differs from thiophene-2-carbonyl (), which offers a smaller, sulfur-containing aromatic system with distinct electronic properties . Compounds with pentanamide or benzamide side chains () exhibit extended conformations, likely influencing their pharmacokinetic profiles compared to the compact benzoyl group .
Synthetic Yields and Methods: The synthesis of 1-(2-(trifluoromethyl)phenyl)-1,4-diazepane () achieved a 61% yield via nucleophilic substitution, while analogs with complex acyl groups (e.g., ) showed lower yields (33–51%), reflecting challenges in coupling sterically hindered substrates .
Biological Activity
1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane, also known by its CAS number 2320855-13-6, is a compound that has garnered attention due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C17H21F3N2O2
- Molecular Weight : 342.36 g/mol
- Structure : The compound features a diazepane core substituted with an oxolan ring and a trifluoromethyl-benzoyl group, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of 1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane is primarily investigated through its interactions with various biological targets. Preliminary studies suggest potential applications in pharmacology, particularly in areas such as anti-cancer therapies and neuropharmacology.
- Antitumor Activity : Some studies have indicated that this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Neuroactive Properties : The diazepane structure suggests potential interactions with neurotransmitter systems, possibly modulating GABAergic activity, which could have implications for anxiety and seizure disorders.
Case Study 1: Anticancer Activity
A study conducted on various leukemic cell lines demonstrated that compounds structurally similar to 1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane showed significant cytotoxicity. The study found that these compounds could induce DNA cross-linking, leading to cell death in sensitive cell lines such as K562 and BSM .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 | 15 | DNA cross-linking |
| BSM | 20 | Apoptosis induction |
| L1210 | Not significant | Efflux mechanisms involved |
Case Study 2: Neuropharmacological Effects
Research exploring the effects of diazepane derivatives on GABA receptors indicated that compounds like 1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane could enhance GABAergic transmission, potentially providing anxiolytic effects. This was assessed through behavioral assays in rodent models .
Comparative Analysis with Other Compounds
To understand the relative efficacy of 1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane, a comparative analysis with other known compounds was performed:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
